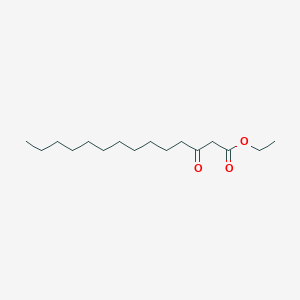

Ethyl 3-oxotetradecanoate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 512950. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

ethyl 3-oxotetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O3/c1-3-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19-4-2/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTNJLRLUQMQEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10325615 | |

| Record name | ethyl 3-oxotetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74124-22-4 | |

| Record name | 74124-22-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-oxotetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of Ethyl 3-oxotetradecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxotetradecanoate, a β-keto ester, is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature, characterized by the presence of both a ketone and an ester group, allows for a wide range of chemical transformations, making it a versatile building block for the synthesis of more complex molecules.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and use in various chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₃₀O₃ | [2] |

| Molecular Weight | 270.41 g/mol | [2][3] |

| CAS Number | 74124-22-4 | [3] |

| Appearance | Predicted to be a liquid or low-melting solid | |

| Boiling Point | 173-175 °C at 10 Torr | [2] |

| Density | 0.922 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 126.8 °C | [2] |

| Refractive Index | 1.444 | [2] |

| pKa | 10.67 ± 0.46 (Predicted) | [2] |

Synthesis and Purification

The primary method for the synthesis of β-keto esters such as this compound is the Claisen condensation.[4][5][6] This reaction involves the base-promoted condensation of two ester molecules.

Experimental Protocol: Synthesis via Claisen Condensation

This protocol describes a plausible method for the synthesis of this compound by the crossed Claisen condensation of ethyl laurate and ethyl acetate.

Materials:

-

Ethyl laurate

-

Ethyl acetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Toluene

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is set up under an inert atmosphere (e.g., argon or nitrogen).

-

Base Preparation: Sodium ethoxide is prepared in situ or a commercial solution in ethanol is used. A stoichiometric amount of sodium ethoxide is required to drive the reaction to completion.[4]

-

Reaction: Anhydrous ethanol and a solution of sodium ethoxide are added to the reaction flask. The flask is cooled in an ice bath. A mixture of ethyl laurate and a molar excess of ethyl acetate is added dropwise from the dropping funnel to the stirred solution of the base.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure the completion of the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The reaction is quenched by the slow addition of a dilute aqueous solution of hydrochloric acid until the solution is acidic. This step protonates the enolate of the β-keto ester.

-

Extraction: The product is extracted from the aqueous layer using an organic solvent such as diethyl ether or ethyl acetate. The organic layers are combined.

-

Washing: The combined organic extracts are washed with water and then with brine to remove any remaining acid and inorganic salts.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

Experimental Protocol: Purification

The crude product can be purified by fractional distillation under reduced pressure or by column chromatography.[7][8]

Fractional Distillation:

-

The crude product is transferred to a distillation flask suitable for vacuum distillation.

-

The apparatus is set up for fractional distillation under reduced pressure.

-

The product is distilled at a reduced pressure (e.g., 10 Torr) and the fraction boiling at the expected temperature (173-175 °C) is collected.[2]

Column Chromatography:

-

A silica gel column is prepared using a suitable solvent system, such as a mixture of hexane and ethyl acetate.

-

The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.

-

The column is eluted with the solvent mixture, and fractions are collected.

-

The fractions are analyzed by TLC to identify those containing the pure product.

-

The solvent is removed from the pure fractions under reduced pressure to yield the purified this compound.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are essential for the structural elucidation of this compound. The presence of keto-enol tautomerism in β-keto esters can lead to the observation of signals for both forms in the NMR spectra.[9]

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (ester) | ~1.25 | triplet | 3H |

| -(CH₂)₉- (chain) | ~1.2-1.4 | multiplet | 18H |

| -CH₂- (α to C=O, chain) | ~2.5 | triplet | 2H |

| -CH₂- (α to ester and ketone) | ~3.4 | singlet | 2H |

| -O-CH₂- (ester) | ~4.2 | quartet | 2H |

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ (terminal) | ~14 |

| -(CH₂)ₙ- (chain) | ~22-32 |

| -CH₂- (α to C=O, chain) | ~43 |

| -CH₂- (α to ester and ketone) | ~50 |

| -O-CH₂- (ester) | ~61 |

| C=O (ester) | ~167 |

| C=O (ketone) | ~202 |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum will be characterized by strong absorptions corresponding to the two carbonyl groups.[10][11]

Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920, ~2850 | Strong | C-H stretching (alkane) |

| ~1745 | Strong | C=O stretching (ester) |

| ~1715 | Strong | C=O stretching (ketone) |

| ~1250-1000 | Strong | C-O stretching (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The fragmentation of this compound under electron ionization is expected to involve cleavages adjacent to the carbonyl groups and loss of the ethoxy group.[12]

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (270.41) may be observed, although it might be of low intensity.

-

Loss of Ethoxy Group (-OCH₂CH₃): A significant fragment at m/z 225 resulting from the loss of the ethoxy radical.

-

McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen from the alkyl chain to the keto-carbonyl oxygen, followed by cleavage, could lead to characteristic fragments.

-

Acylium Ions: Cleavage at the α-positions to the carbonyl groups can generate various acylium ions.

Reactivity and Applications in Drug Development

β-Keto esters like this compound are highly versatile intermediates in organic synthesis due to the presence of multiple reactive sites.[1][13] The acidic α-protons between the two carbonyl groups can be easily removed by a base to form a stabilized enolate, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.[14]

The reactivity of this compound makes it a valuable precursor for the synthesis of a wide range of compounds, including:

-

Heterocyclic Compounds: β-Keto esters are key starting materials for the synthesis of various bioactive heterocyclic compounds such as pyrimidines, pyrazoles, and quinolines.[15][16] These heterocyclic scaffolds are present in a large number of approved drugs.

-

Complex Natural Products and Pharmaceuticals: The ability to undergo various transformations such as alkylation, acylation, and condensation reactions makes β-keto esters crucial building blocks in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs).[1][17]

While specific examples of drugs synthesized directly from this compound are not prominently documented in readily available literature, its structural motif is a common feature in the synthesis of various pharmaceuticals. The long alkyl chain could be modified or be a key feature for lipophilicity in a target drug molecule.

Caption: General scheme for the utility of β-keto esters in synthesis.

Conclusion

This compound is a valuable chemical entity with a rich reactivity profile characteristic of β-keto esters. Its synthesis via the Claisen condensation is a well-established and efficient method. While direct applications in drug development are not extensively documented, its role as a versatile synthetic intermediate is clear. The ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions makes it a key building block for the construction of complex molecular architectures, including those found in medicinally important compounds. This technical guide provides a foundational understanding of the chemical properties of this compound, which is essential for its effective utilization in research and development, particularly within the pharmaceutical sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. Claisen condensation - Wikipedia [en.wikipedia.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. EP0514893B1 - Process for the preparation of esters of beta-ketocarboxylic acids - Google Patents [patents.google.com]

- 8. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. fiveable.me [fiveable.me]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

Synthesis of Ethyl 3-Oxotetradecanoate via Claisen Condensation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of ethyl 3-oxotetradecanoate, a valuable β-keto ester intermediate in various synthetic applications, including pharmaceutical development. The core of this synthesis is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction. This document details the reaction mechanism, a comprehensive experimental protocol, and relevant quantitative data.

Introduction to the Claisen Condensation

The Claisen condensation is a robust method for the synthesis of β-keto esters, proceeding through the reaction of two ester molecules in the presence of a strong base.[1][2] At least one of the ester reactants must possess α-hydrogens to be enolizable.[3] The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is significantly more acidic than the starting materials.[3][4] A subsequent acidic workup is required to neutralize the enolate and isolate the final product.[5]

The synthesis of this compound is achieved through a "crossed" or "mixed" Claisen condensation, involving two different ester partners: ethyl dodecanoate (also known as ethyl laurate) and ethyl acetate.[1] In this reaction, ethyl acetate, possessing acidic α-protons, serves as the nucleophilic component after being deprotonated by a strong base. The non-enolizable ethyl dodecanoate acts as the electrophile. Careful control of reaction conditions is crucial to favor the desired crossed condensation product and minimize self-condensation of ethyl acetate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product, this compound.

| Compound | Role | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | CAS Number |

| Ethyl Dodecanoate (Laurate) | Electrophile | C₁₄H₂₈O₂ | 228.37 | 0.862 (at 20 °C) | 269 | 106-33-2 |

| Ethyl Acetate | Nucleophile | C₄H₈O₂ | 88.11 | 0.902 (at 20 °C) | 77.1 | 141-78-6 |

| Sodium Ethoxide | Base | C₂H₅NaO | 68.05 | 0.868 (at 20 °C) | Decomposes | 141-52-6 |

| This compound | Product | C₁₆H₃₀O₃ | 270.41 | 0.922 (Predicted) | 173-175 (at 10 Torr) | 74124-22-4 |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound via Claisen condensation. This protocol is based on established procedures for similar long-chain β-keto ester syntheses.

Materials and Reagents

-

Ethyl dodecanoate (≥98.0%)

-

Ethyl acetate (anhydrous, ≥99.5%)

-

Sodium ethoxide (≥95%)

-

Toluene (anhydrous, ≥99.8%)

-

Hydrochloric acid (concentrated, 37%)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Deionized water

Reaction Procedure

-

Preparation of the Reaction Apparatus: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus is flame-dried under a stream of inert gas (e.g., nitrogen or argon) and allowed to cool to room temperature.

-

Charging the Reactants: The flask is charged with sodium ethoxide (1.0 molar equivalent) and anhydrous toluene (150 mL). The suspension is stirred to ensure good mixing. Ethyl acetate (1.1 molar equivalents) is then added dropwise via the dropping funnel over 15 minutes.

-

Formation of the Enolate: The reaction mixture is gently heated to 50-60 °C and stirred for 1 hour to ensure the complete formation of the ethyl acetate enolate.

-

Addition of the Electrophile: Ethyl dodecanoate (1.0 molar equivalent) is added dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 50-60 °C.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred at 50-60 °C for an additional 3-4 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Workup: The reaction mixture is cooled to room temperature and then poured into a beaker containing ice-cold water (200 mL). The mixture is acidified to a pH of approximately 6 by the slow addition of concentrated hydrochloric acid with vigorous stirring.[6]

-

Extraction: The aqueous and organic layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed successively with deionized water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification

The crude this compound is purified by vacuum distillation.[6] The fraction collected at 173-175 °C at a pressure of 10 Torr corresponds to the pure product.

Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, and by mass spectrometry.

Reaction Mechanism and Workflow

The following diagrams illustrate the key steps in the synthesis of this compound.

Caption: Reaction mechanism of the Claisen condensation for this compound synthesis.

Caption: Experimental workflow for the synthesis and purification of this compound.

Conclusion

The Claisen condensation provides an effective and direct route for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the choice of base and the order of reagent addition, high yields of the desired β-keto ester can be achieved. The detailed protocol and data presented in this guide serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, facilitating the reliable preparation of this important chemical intermediate.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. US4031130A - Aliphatic β-keto esters - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Profile of Ethyl 3-oxotetradecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Ethyl 3-oxotetradecanoate, a β-keto ester of interest in various synthetic and developmental pipelines. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on established spectroscopic principles and data from analogous structures. The information herein, including detailed methodologies for spectral acquisition, is intended to support research and development activities.

Introduction to Spectroscopic Analysis of β-Keto Esters

This compound (C₁₆H₃₀O₃, Molar Mass: 270.41 g/mol ) is a β-keto ester, a class of compounds characterized by a ketone functional group at the β-position relative to an ester group. A key feature of β-keto esters is their existence in a tautomeric equilibrium between the keto and enol forms. This equilibrium can be influenced by factors such as solvent polarity and temperature. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for elucidating the structural details of these tautomers and confirming the molecular identity.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the keto tautomer of this compound. These predictions are based on established chemical shift and fragmentation principles.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.19 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.42 | Singlet | 2H | -CO-CH₂ -CO- |

| ~2.53 | Triplet | 2H | -CO-CH₂ -(CH₂)₉-CH₃ |

| ~1.59 | Quintet | 2H | -CO-CH₂-CH₂ -(CH₂)₈-CH₃ |

| ~1.25 | Multiplet | 16H | -CO-(CH₂)₂-(CH₂)₈ -CH₃ and -O-CH₂-CH₃ |

| ~0.88 | Triplet | 3H | -(CH₂)₁₀-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Assignment |

| ~202.8 | C=O (Ketone) |

| ~167.3 | C=O (Ester) |

| ~61.4 | -O-C H₂-CH₃ |

| ~49.9 | -CO-C H₂-CO- |

| ~43.6 | -CO-C H₂-(CH₂)₉-CH₃ |

| ~31.9 | -(CH₂)₁₀-C H₃ |

| ~29.5 | Methylene chain carbons |

| ~29.3 | Methylene chain carbons |

| ~29.2 | Methylene chain carbons |

| ~29.1 | Methylene chain carbons |

| ~23.8 | -CO-CH₂-C H₂-(CH₂)₈-CH₃ |

| ~22.7 | -(CH₂)₉-C H₂-CH₃ |

| ~14.1 | -O-CH₂-C H₃ and -(CH₂)₁₁-C H₃ |

Table 3: Predicted IR Spectroscopic Data (Sample Preparation: Neat, Thin Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925, ~2855 | Strong | C-H stretch (alkane) |

| ~1745 | Strong | C=O stretch (ester) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1465 | Medium | C-H bend (methylene) |

| ~1375 | Medium | C-H bend (methyl) |

| ~1250-1030 | Strong | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Possible Fragment Ion |

| 270 | [M]⁺ (Molecular Ion) |

| 225 | [M - OCH₂CH₃]⁺ |

| 199 | [M - C₅H₁₁O]⁺ |

| 157 | [CH₃(CH₂)₉CO]⁺ |

| 88 | [CH₃CH₂OC(OH)=CH₂]⁺ (McLafferty rearrangement) |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized yet detailed methodologies for acquiring the spectroscopic data for β-keto esters like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

-

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure correct positioning within the magnet.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity across the sample, thereby maximizing spectral resolution.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, acquire the spectrum with proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid) :

-

As this compound is a liquid at room temperature, the spectrum can be conveniently acquired as a thin film.

-

Place a small drop of the neat liquid onto the surface of one salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

-

-

Instrument Setup and Data Acquisition :

-

Ensure the spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Perform a background scan with the empty salt plates in the beam path. This will be subtracted from the sample spectrum.

-

Place the prepared salt plates with the sample in the spectrometer's sample holder.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing :

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

-

Sample Introduction :

-

For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or diethyl ether).

-

Inject a small volume (typically 1 µL) of the solution into the GC inlet. The sample is vaporized and carried by an inert gas through the GC column for separation before entering the mass spectrometer.

-

-

Ionization :

-

Electron Ionization (EI) is a common method for GC-MS. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

-

-

Mass Analysis and Detection :

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum which is a plot of ion intensity versus m/z.

-

-

Data Analysis :

-

Identify the molecular ion peak to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information. Characteristic fragmentation patterns for β-keto esters include α-cleavage and McLafferty rearrangements.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of a chemical compound.

In-Depth Technical Guide: Ethyl 3-oxotetradecanoate (CAS: 74124-22-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxotetradecanoate, with the CAS number 74124-22-4, is a β-keto ester that serves as a valuable intermediate in various synthetic applications, particularly in the pharmaceutical and chemical industries. Its structure, featuring a long alkyl chain and a reactive β-keto ester moiety, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an analysis of its spectral data.

Chemical and Physical Properties

This compound is also known by several synonyms, including Ethyl dodecanoylacetate and 3-oxo-tetradecanoic acid ethyl ester.[1] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 74124-22-4 | [1] |

| Molecular Formula | C₁₆H₃₀O₃ | [2] |

| Molecular Weight | 270.41 g/mol | [2] |

| Boiling Point | 173-175 °C (at 10 Torr) | [2] |

| Density (Predicted) | 0.922 ± 0.06 g/cm³ | [2] |

| Refractive Index | 1.444 | [2] |

| Flash Point | 126.8 °C | [2] |

| Vapor Pressure | 0.00065 mmHg at 25°C | [2] |

| pKa (Predicted) | 10.67 ± 0.46 | [2] |

Synthesis

The primary method for the synthesis of this compound is the Claisen condensation, a carbon-carbon bond-forming reaction between two esters in the presence of a strong base.[3][4][5] In this specific synthesis, ethyl laurate (ethyl dodecanoate) is condensed with ethyl acetate.

Experimental Protocol: Claisen Condensation

This protocol outlines a general procedure for the synthesis of this compound via a mixed Claisen condensation.

Materials:

-

Ethyl laurate (Ethyl dodecanoate)

-

Ethyl acetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Toluene

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: A mixture of ethyl laurate and ethyl acetate is added dropwise to the stirred solution of sodium ethoxide at a controlled temperature.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure the completion of the condensation.

-

Work-up: After cooling to room temperature, the reaction mixture is acidified with a dilute aqueous solution of hydrochloric acid. The organic layer is then separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

Physical properties of Ethyl 3-oxotetradecanoate

An In-depth Technical Guide on the Physical Properties of Ethyl 3-oxotetradecanoate

Introduction

This compound is a β-keto ester, a class of organic compounds characterized by a ketone functional group on the β-carbon of an ethyl ester. Its structure, featuring a reactive methylene group positioned between two carbonyl groups, makes it a valuable intermediate in various organic syntheses. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a visualization of a typical synthetic workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Data Presentation: Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental procedures.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₀O₃ | [1] |

| Molar Mass | 270.41 g/mol | [1][2] |

| CAS Number | 74124-22-4 | [1][2] |

| Appearance | Not explicitly stated, but related compounds are colorless liquids. | |

| Density | 0.922 ± 0.06 g/cm³ (Predicted) | [1] |

| Boiling Point | 173-175 °C at 10 Torr | [1] |

| Flash Point | 126.8 °C | [1] |

| Vapor Pressure | 0.00065 mmHg at 25 °C | [1] |

| Refractive Index | 1.444 | [1] |

| Solubility | Esters with long hydrocarbon chains are generally insoluble in water but soluble in organic solvents.[3][4] | |

| Storage | Sealed in a dry environment at room temperature.[2] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a β-keto ester like this compound.

Determination of Boiling Point via Distillation

The boiling point is a critical indicator of purity for liquid compounds.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For compounds that may decompose at atmospheric pressure, vacuum distillation is employed to determine the boiling point at a reduced pressure.

Apparatus:

-

Round-bottom flask

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Distillation head (e.g., Hickman still or standard distillation apparatus)

-

Condenser

-

Receiving flask

-

Thermometer

-

Vacuum pump and pressure gauge

Procedure:

-

The crude this compound is placed in the round-bottom flask with a magnetic stir bar.

-

The distillation apparatus is assembled, ensuring all joints are properly sealed.

-

The system is connected to a vacuum pump, and the pressure is reduced to a stable value (e.g., 10 Torr).

-

Cooling water is circulated through the condenser.

-

The sample is heated gently with continuous stirring.

-

The temperature is recorded when the liquid begins to boil and a steady stream of condensate is collected in the receiving flask. This temperature range is the boiling point at the recorded pressure.[5]

Determination of Density

Principle: Density is the mass of a substance per unit volume. For a liquid, it is typically determined using a pycnometer or a digital density meter.

Apparatus:

-

Pycnometer (a flask with a specific, known volume)

-

Analytical balance

-

Temperature-controlled water bath

Procedure:

-

The empty pycnometer is cleaned, dried, and weighed accurately.

-

The pycnometer is filled with the sample liquid (this compound), ensuring no air bubbles are present.

-

The filled pycnometer is placed in a temperature-controlled water bath (e.g., at 25 °C) to allow the liquid to reach thermal equilibrium.

-

The volume is adjusted precisely to the pycnometer's calibration mark, and any excess liquid is carefully removed.

-

The pycnometer with the sample is weighed again.

-

The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Determination of Refractive Index

Principle: The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and is also used to assess the purity of a sample.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Lens paper and a suitable solvent (e.g., ethanol or acetone)

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

The temperature of the refractometer prisms is regulated using the circulating water bath, typically to 20 °C or 25 °C.

-

A few drops of this compound are placed on the surface of the measuring prism.

-

The prisms are closed, and the light source is positioned.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.[6]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of an ester, a process relevant to this compound.

Caption: Workflow for Ester Synthesis and Purification.

References

An In-depth Technical Guide on the Solubility of Ethyl 3-oxotetradecanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of ethyl 3-oxotetradecanoate. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document leverages qualitative data from structurally similar compounds and outlines a comprehensive experimental protocol for precise solubility determination. This approach offers valuable insights for professionals engaged in drug development, chemical synthesis, and formulation science.

Introduction to this compound

This compound (CAS No: 74124-22-4) is a beta-keto ester, a class of organic compounds that are pivotal intermediates in various synthetic pathways, including the synthesis of pharmaceuticals and other bioactive molecules. Understanding its solubility in different organic solvents is fundamental for optimizing reaction conditions, developing purification strategies, and formulating final products.

Solubility Profile

For a more precise understanding, the solubility of related compounds is summarized below. This information can serve as a preliminary guide for solvent selection in experimental work.

Table 1: Qualitative Solubility of Structurally Related Compounds

| Compound Name | Solvent | Qualitative Solubility |

| Mthis compound | Chloroform | Slightly Soluble[1] |

| Ethyl Acetate | Slightly Soluble[1] | |

| Methanol | Slightly Soluble[1] | |

| Ethyl tetradecanoate (Ethyl myristate) | Ethanol | Soluble[2] |

| Ether | Slightly Soluble[2] | |

| Water | Not miscible or difficult to mix[3] | |

| Ethyl 3-oxohexanoate | Water | Slightly Soluble[4] |

| Fat | Soluble[4] |

Note: This data is for analogous compounds and should be used as a directional guide. Experimental verification for this compound is highly recommended.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain accurate and reliable solubility data for this compound, a standardized experimental procedure is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or magnetic stirrer with a temperature-controlled bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analytical instrument

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or on a magnetic stirrer. A typical temperature for solubility determination is 25 °C (298.15 K), but other temperatures can be used depending on the experimental requirements.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-72 hours). The time required for equilibration should be determined empirically by sampling at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

If necessary, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

-

-

Data Calculation:

-

Calculate the solubility of this compound in the chosen solvent, typically expressed in mg/mL or mol/L, using the concentration determined from the analysis and accounting for the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

While specific quantitative solubility data for this compound is not extensively documented, a systematic approach utilizing data from analogous compounds and a robust experimental protocol can provide the necessary information for its effective use in research and development. The provided shake-flask method is a reliable and universally recognized procedure for generating precise solubility data, which is indispensable for process development, purification, and formulation in the pharmaceutical and chemical industries. For any application, it is strongly advised that researchers perform their own solubility determinations to ensure the data is accurate for their specific conditions and solvent systems.

References

Ethyl 3-Oxotetradecanoate: A Versatile Beta-Keto Ester Building Block in Chemical Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxotetradecanoate, a beta-keto ester, is a valuable and versatile building block in organic synthesis. Its unique chemical structure, characterized by a reactive methylene group flanked by two carbonyl functionalities, allows it to participate in a wide array of chemical transformations. This reactivity makes it a crucial intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the properties, synthesis, and key reactions of this compound, with a focus on its application as a precursor for biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling, storage, and use in experimental settings.

| Property | Value |

| Molecular Formula | C₁₆H₃₀O₃ |

| Molar Mass | 270.41 g/mol |

| CAS Number | 74124-22-4 |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Density (predicted) | 0.922 ± 0.06 g/cm³ |

| Boiling Point | 173-175 °C at 10 Torr |

| Flash Point | 126.8 °C |

| Refractive Index | 1.444 |

| pKa (predicted) | 10.67 ± 0.46 |

| Storage Conditions | -20°C |

Synthesis of this compound

The primary method for synthesizing this compound is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction. This reaction involves the condensation of an ester with an enolizable proton in the presence of a strong base. In this case, ethyl laurate is condensed with ethyl acetate to yield the desired beta-keto ester.

Experimental Protocol: Claisen Condensation

This protocol is adapted from a general procedure for Claisen condensation and is specifically tailored for the synthesis of this compound.

Materials:

-

Ethyl laurate

-

Ethyl acetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Hydrochloric acid (HCl), 1M solution

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Esters: A mixture of ethyl laurate (1.0 equivalent) and ethyl acetate (1.5 equivalents) is added dropwise to the stirred sodium ethoxide solution at room temperature.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The resulting residue is dissolved in diethyl ether and washed with 1M HCl solution to neutralize any remaining base. The organic layer is then washed with water and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation.

Caption: Synthesis of this compound via Claisen Condensation.

Key Reactions of this compound

The presence of the beta-keto ester functionality makes this compound a versatile intermediate for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many drug molecules.[1][2][3][4][5] One of the most important reactions in this context is the Japp-Klingemann reaction.

Japp-Klingemann Reaction

The Japp-Klingemann reaction is a chemical reaction used to synthesize hydrazones from β-keto esters and aryl diazonium salts. The resulting hydrazones are valuable intermediates, particularly in the synthesis of indoles via the Fischer indole synthesis, a core reaction in the development of numerous pharmaceuticals and biologically active compounds.

Experimental Protocol: Japp-Klingemann Reaction

This protocol outlines the general procedure for the Japp-Klingemann reaction using a β-keto ester like this compound.

Materials:

-

This compound

-

Aniline (or a substituted aniline)

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Sodium acetate

-

Ethanol

-

Ice

Procedure:

-

Diazonium Salt Preparation: Aniline (1.0 equivalent) is dissolved in a mixture of concentrated HCl and water and cooled to 0-5°C in an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite (1.0 equivalent) is added dropwise, maintaining the temperature below 5°C to form the aryl diazonium salt solution.

-

Reaction with β-Keto Ester: In a separate flask, this compound (1.0 equivalent) and sodium acetate (3.0 equivalents) are dissolved in ethanol and cooled to 0-5°C.

-

Coupling: The freshly prepared diazonium salt solution is slowly added to the stirred solution of the β-keto ester, keeping the temperature below 5°C.

-

Reaction Completion: The reaction mixture is stirred at 0-5°C for 1-2 hours and then allowed to stand at room temperature overnight.

-

Work-up and Purification: The reaction mixture is poured into cold water, and the precipitated crude hydrazone is collected by filtration. The solid is washed with cold water until neutral and then recrystallized from ethanol to yield the pure hydrazone product.

Caption: Japp-Klingemann Reaction of this compound.

Application in Drug Development: Synthesis of Bioactive Pyrazoles

The versatility of this compound as a building block is exemplified by its use in the synthesis of pyrazole derivatives. Pyrazoles are a class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5]

Synthesis of Pyrazole Derivatives

A common route to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound, such as this compound, with hydrazine or its derivatives.

Experimental Protocol: Pyrazole Synthesis

This protocol describes a general method for the synthesis of pyrazole derivatives from a β-keto ester.

Materials:

-

This compound

-

Hydrazine hydrate (or a substituted hydrazine)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Reaction Setup: A mixture of this compound (1.0 equivalent), hydrazine hydrate (1.1 equivalents), and a catalytic amount of glacial acetic acid in ethanol is prepared in a round-bottom flask.

-

Reaction: The mixture is heated at reflux for 4-6 hours. The reaction progress is monitored by TLC.

-

Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization to afford the desired pyrazole derivative.

Caption: Synthesis and Biological Action of Pyrazole Derivatives.

Conclusion

This compound is a highly valuable and versatile beta-keto ester that serves as a key building block in organic synthesis. Its ability to undergo a variety of chemical transformations, most notably the Claisen condensation for its synthesis and the Japp-Klingemann reaction for further functionalization, makes it an important precursor for the synthesis of complex molecules. In the field of drug development, its utility in the construction of heterocyclic scaffolds, such as pyrazoles, highlights its significance in the quest for novel therapeutic agents. The detailed protocols and schematic representations provided in this guide offer a solid foundation for researchers and scientists to explore the full potential of this compound in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3-oxotetradecanoate: Commercial Availability, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-oxotetradecanoate, a β-keto ester of interest in synthetic chemistry and potentially in the development of novel therapeutic agents. This document details its commercial availability, outlines a detailed experimental protocol for its synthesis, and explores the biological context of the broader class of β-keto esters.

Physicochemical Properties

This compound is a long-chain β-keto ester. Its fundamental physicochemical properties are summarized below.

| Property | Value |

| CAS Number | 74124-22-4 |

| Molecular Formula | C₁₆H₃₀O₃ |

| Molecular Weight | 270.41 g/mol |

| Physical State | Liquid |

| Boiling Point | 173-175 °C at 10 Torr |

| Density | 0.922 g/cm³ (predicted) |

| Refractive Index | 1.444 |

Commercial Availability and Suppliers

This compound is available from various chemical suppliers. The purity and available quantities can vary, impacting its suitability for different research and development applications. A summary of offerings from several suppliers is provided below. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | Purity | Available Quantities |

| Sunway Pharm Ltd. [1] | ≥ 97% | 1g and bulk inquiries |

| BLD Pharm [2] | Inquire | Various sizes, inquire for details |

| Sigma-Aldrich [3] | Inquire | Inquire for details |

| Guidechem | Various | Kilogram scale and smaller quantities |

| ChemBK | Inquire | Inquire for details |

Synthesis of this compound

Reaction Scheme:

Caption: Generalized Claisen condensation for this compound synthesis.

Experimental Protocol: Claisen Condensation for the Synthesis of this compound

Materials:

-

Ethyl laurate (1 equivalent)

-

Ethyl acetate (excess, as both reactant and solvent)

-

Sodium ethoxide (NaOEt) (1.1 equivalents)

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), dilute aqueous solution

Procedure:

-

Reaction Setup: All glassware should be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon). A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with sodium ethoxide and anhydrous ethanol.

-

Addition of Reactants: A mixture of ethyl laurate and an excess of ethyl acetate is added dropwise to the stirred solution of sodium ethoxide in ethanol at room temperature.

-

Reaction: The reaction mixture is then gently refluxed for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: After the reaction is complete, the mixture is cooled to room temperature, and the excess ethanol and ethyl acetate are removed under reduced pressure. The residue is then cooled in an ice bath and acidified with a dilute aqueous solution of hydrochloric acid.

-

Extraction: The aqueous layer is extracted multiple times with diethyl ether. The combined organic layers are washed sequentially with water, saturated aqueous ammonium chloride solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation.

Biological Activity and Potential Applications in Drug Development

Currently, there is limited published research on the specific biological activities or signaling pathways directly involving this compound. However, the broader class of β-keto esters is gaining attention for its potential as antibacterial agents.[4][5][6]

Quorum Sensing Inhibition:

One promising area of research is the inhibition of bacterial quorum sensing (QS).[4][5] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. This process is crucial for virulence factor production and biofilm formation in many pathogenic bacteria. By interfering with QS signaling, it is possible to disarm bacteria without killing them, which may reduce the selective pressure for developing resistance.

β-keto esters, due to their structural similarity to some bacterial autoinducers (signaling molecules), are being investigated as potential antagonists of QS receptors.[5][6]

The diagram below illustrates a simplified model of a bacterial quorum-sensing pathway and the potential point of inhibition by a β-keto ester.

Caption: Potential inhibition of bacterial quorum sensing by a β-keto ester.

Future Directions:

The potential for β-keto esters like this compound to act as quorum-sensing inhibitors opens up new avenues for the development of anti-infective therapies. Further research is needed to:

-

Synthesize and screen a library of β-keto esters, including this compound, for their efficacy in inhibiting various bacterial quorum-sensing systems.

-

Elucidate the precise mechanism of action and identify the specific molecular targets.

-

Evaluate the in vivo efficacy and safety of promising lead compounds in animal models of infection.

References

- 1. This compound - CAS:74124-22-4 - Sunway Pharm Ltd [3wpharm.com]

- 2. 74124-22-4|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. [PDF] Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity | Semantic Scholar [semanticscholar.org]

- 5. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of Ethyl 3-oxotetradecanoate

This guide provides comprehensive safety and handling information for Ethyl 3-oxotetradecanoate (CAS No. 74124-22-4), intended for researchers, scientists, and professionals in drug development. The information is compiled from available safety data sheets and chemical databases.

Section 1: Chemical Identification and Properties

Summarized below are the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₀O₃ | [1] |

| Molar Mass | 270.41 g/mol | [1] |

| Appearance | Clear Liquid | [2] |

| Odor | Slight | [2] |

| Boiling Point | 173-175°C (at 10 Torr) | [1] |

| Melting Point | 11 - 12 °C / 51.8 - 53.6 °F | [2] |

| Flash Point | 126.8°C | [1] |

| Density | 0.922 g/cm³ (Predicted) | [1] |

| Water Solubility | Insoluble or difficult to mix | [3] |

| Storage Temperature | -20°C | [1] |

Section 2: Hazard Identification and Classification

Specific GHS classification data for this compound is largely unavailable.[4] However, based on data for structurally similar compounds, a conservative approach to handling is recommended. Potential hazards may include:

-

Skin Irritation: Similar long-chain esters can cause skin irritation upon prolonged contact.[5][6][7]

-

Respiratory Irritation: Inhalation of mists or vapors may cause respiratory irritation.[5][6]

-

Harmful if Swallowed: While acute toxicity data is not available for this specific compound, related substances can be harmful if ingested.[6][8]

GHS Pictograms (Precautionary) While no specific pictograms are assigned, the following should be considered based on potential hazards:

| Pictogram | Hazard |

| Exclamation Mark: For skin/eye irritation, acute toxicity (harmful). |

Precautionary Statements (Recommended)

| Code | Statement | Source |

| P264 | Wash skin thoroughly after handling. | [5][7] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [5][6][7] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [5] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][6] |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | [5][7] |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [4][7][8] |

Section 3: Safe Handling and Storage

Proper handling and storage are crucial to ensure safety in the laboratory.

3.1 Personal Protective Equipment (PPE) A comprehensive PPE program is essential when handling this chemical.[9][10]

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Chemical splash-resistant safety glasses or goggles. A face shield may be necessary where splash potential is high.[5][6][11] | To protect against potential eye irritation from splashes. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.[2][5][10] | To prevent skin contact and potential irritation. |

| Skin/Body Protection | Long-sleeved lab coat. Additional chemical-resistant clothing may be required based on the scale of work.[2][5][10] | To protect skin from accidental exposure. |

| Respiratory Protection | Generally not required under normal use with adequate ventilation. Use a NIOSH-approved respirator if mists or aerosols are generated.[2][11] | To prevent inhalation and potential respiratory tract irritation. |

3.2 Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

The recommended storage temperature is -20°C.[1]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[12]

General Laboratory Handling Workflow The following diagram outlines a standard workflow for handling this compound in a laboratory setting.

Caption: Standard workflow for handling this compound.

Section 4: Emergency Procedures

4.1 First Aid Measures Immediate and appropriate first aid is critical in case of exposure.[2][4]

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. | [4][5][6] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention. | [2][4][5] |

| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [2][4][5] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. | [2][4] |

First Aid Response Workflow

Caption: Decision workflow for first aid response to exposure.

4.2 Accidental Release Measures In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

-

Personal Precautions: Ensure adequate ventilation. Wear appropriate PPE as described in Section 3.1. Avoid breathing vapors or mists.[2][5]

-

Environmental Precautions: Prevent the substance from entering drains or waterways.[5][13]

-

Containment and Cleanup:

Spill Response Workflow

Caption: Step-by-step workflow for responding to a chemical spill.

Section 5: Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

-

Product: Dispose of this material through a licensed chemical destruction plant or by controlled incineration.[4] Do not allow the product to enter sewer systems.[4]

-

Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[4] Alternatively, puncture containers to prevent reuse.

Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[13]

References

- 1. chembk.com [chembk.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. sds.metasci.ca [sds.metasci.ca]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Mthis compound - Safety Data Sheet [chemicalbook.com]

- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 10. youtube.com [youtube.com]

- 11. americanchemistry.com [americanchemistry.com]

- 12. fishersci.com [fishersci.com]

- 13. benchchem.com [benchchem.com]

Keto-Enol Tautomerism in Ethyl 3-Oxotetradecanoate: A Comprehensive Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the keto-enol tautomerism exhibited by ethyl 3-oxotetradecanoate, a long-chain β-keto ester. This phenomenon is of critical importance in drug development and medicinal chemistry, as the tautomeric form of a molecule can significantly influence its pharmacological and pharmacokinetic properties. This document outlines the synthesis of this compound, the principles governing its keto-enol equilibrium, and detailed experimental protocols for its quantitative analysis.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond). For β-keto esters like this compound, the presence of acidic α-hydrogens between the two carbonyl groups facilitates this reversible isomerization. The equilibrium is dynamic and can be influenced by various factors, including the solvent, temperature, and intramolecular hydrogen bonding. The enol form is stabilized by the formation of a six-membered intramolecular hydrogen bond and conjugation of the C=C double bond with the ester carbonyl group.

Synthesis of this compound

A common and effective method for the synthesis of β-keto esters is the Claisen condensation. This reaction involves the base-promoted condensation of two ester molecules. For the synthesis of this compound, ethyl laurate and ethyl acetate are used as starting materials.

Experimental Protocol: Claisen Condensation

Materials:

-

Ethyl laurate

-

Ethyl acetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Hydrochloric acid (HCl), 1M

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle

-

Rotary evaporator

Procedure:

-

A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

A mixture of ethyl laurate and ethyl acetate is added dropwise to the sodium ethoxide solution with stirring.

-

After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure the completion of the condensation.

-

The reaction mixture is then cooled to room temperature, and the excess solvent is removed under reduced pressure using a rotary evaporator.

-

The residue is acidified with 1M HCl to neutralize the excess base and protonate the enolate.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed by rotary evaporation to yield the crude this compound.

-

The crude product is then purified by vacuum distillation or column chromatography.

The Keto-Enol Equilibrium in this compound

The equilibrium between the keto and enol tautomers of this compound is highly dependent on the solvent environment.

Caption: Keto-enol tautomerism of this compound.

Intramolecular Hydrogen Bonding

The enol form of this compound is significantly stabilized by the formation of a six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen. This interaction is particularly favorable in non-polar, aprotic solvents.

Caption: Intramolecular hydrogen bonding in the enol form.

Quantitative Analysis by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most direct and powerful technique for quantifying the ratio of keto and enol tautomers in solution. The protons unique to each tautomer exhibit distinct chemical shifts, allowing for their integration and the subsequent calculation of the equilibrium constant.

Characteristic ¹H NMR Signals:

-

Keto Tautomer: The α-methylene protons (adjacent to both carbonyl groups) typically appear as a singlet at approximately 3.4 ppm.

-

Enol Tautomer: The vinylic proton of the C=C double bond gives a singlet at around 5.0 ppm, and the enolic hydroxyl proton shows a broad singlet at a downfield chemical shift, often between 12.0 and 12.5 ppm.

Representative Tautomeric Equilibrium Data

While specific experimental data for this compound is not extensively published, the following table provides representative data illustrating the expected solvent-dependent keto-enol equilibrium for a long-chain β-keto ester. The trend of increasing enol content in non-polar solvents is a well-established phenomenon for β-keto esters.

| Solvent (Deuterated) | Dielectric Constant (ε) | % Keto (Representative) | % Enol (Representative) | Keq ([Enol]/[Keto]) (Representative) |

| Hexane-d₁₄ | 1.9 | ~25% | ~75% | ~3.0 |

| Carbon Tetrachloride (CCl₄) | 2.2 | ~30% | ~70% | ~2.3 |

| Chloroform-d (CDCl₃) | 4.8 | ~55% | ~45% | ~0.82 |

| Acetone-d₆ | 21 | ~85% | ~15% | ~0.18 |

| Acetonitrile-d₃ | 37.5 | ~90% | ~10% | ~0.11 |

| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | 47 | ~92% | ~8% | ~0.09 |

| Water-d₂ (D₂O) | 80 | >98% | <2% | <0.02 |

Note: This data is illustrative and based on the known behavior of similar β-keto esters. Actual values for this compound may vary.

Experimental Protocol for ¹H NMR Analysis

Materials:

-

This compound

-

Deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

-

NMR tubes

-

Volumetric flasks and pipettes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh a sample of this compound (typically 10-20 mg).

-

Dissolve the sample in a known volume of the desired deuterated solvent in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be necessary for long-chain esters.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum at a constant, known temperature (e.g., 298 K).

-

Use a sufficient number of scans to achieve a high signal-to-noise ratio.

-

Set the spectral width to encompass all relevant signals (typically 0-15 ppm).

-

-

Data Analysis:

-

Integrate the area of the signal corresponding to the α-methylene protons of the keto form (Iketo, ~3.4 ppm).

-

Integrate the area of the signal corresponding to the vinylic proton of the enol form (Ienol, ~5.0 ppm).

-

The α-methylene signal of the keto form represents two protons, while the vinylic signal of the enol form represents one proton. Therefore, the ratio of the tautomers is calculated as:

-

Ratio (Enol/Keto) = (Ienol) / (Iketo / 2)

-

-

The percentage of each tautomer is then calculated as:

-

% Enol = [Ratio / (1 + Ratio)] * 100

-

% Keto = 100 - % Enol

-

-

The equilibrium constant (Keq) is the ratio of the molar concentrations of the enol and keto forms, which is equivalent to the calculated ratio of the tautomers.

-

Caption: Experimental workflow for NMR-based determination of keto-enol equilibrium.

Conclusion

The keto-enol tautomerism of this compound is a fundamental characteristic that dictates its chemical behavior and potential biological activity. The equilibrium is profoundly influenced by the solvent environment, with non-polar solvents favoring the intramolecularly hydrogen-bonded enol form and polar solvents stabilizing the keto form. A thorough understanding and quantitative analysis of this equilibrium, primarily through ¹H NMR spectroscopy, are essential for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The methodologies and principles outlined in this guide provide a robust framework for the investigation of this important chemical phenomenon.

The Chemistry of Long-Chain Beta-Keto Esters: A Technical Guide for Researchers

An in-depth exploration of the synthesis, properties, and reactions of long-chain beta-keto esters, providing researchers, scientists, and drug development professionals with a comprehensive resource for utilizing these versatile compounds.

Long-chain beta-keto esters are a class of organic molecules characterized by a ketone functional group at the beta position relative to an ester group, attached to a long aliphatic chain. This unique structural arrangement imparts a rich and versatile chemistry, making them valuable intermediates in the synthesis of complex molecules, including pharmaceuticals, natural products, and specialty materials.[1] Their utility stems from the presence of multiple reactive sites, including the electrophilic carbonyl carbons, the acidic alpha-protons, and the ester functionality, which can be selectively targeted in a variety of chemical transformations.

Synthesis of Long-Chain Beta-Keto Esters

The construction of the beta-keto ester moiety with a long alkyl chain can be achieved through several synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Claisen Condensation and its Variants

The Claisen condensation is a cornerstone reaction for the formation of β-keto esters, involving the base-catalyzed self-condensation of two ester molecules.[1] For the synthesis of long-chain beta-keto esters, a crossed Claisen condensation is typically employed, where an ester with α-hydrogens is reacted with a non-enolizable long-chain ester. A more effective and widely used approach is the acylation of a malonic ester derivative with a long-chain acyl chloride.[1] This method offers high yields and good control over the product structure.

A particularly effective strategy involves the acylation of the magnesium enolate of a malonate half-ester, such as methyl potassium malonate, with a long-chain acyl chloride like palmitoyl chloride.[2] This approach is favored for its high efficiency and the relative accessibility of the starting materials.[1]

Transesterification